molecular formula C11H13NO4S B1394943 (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-22-2

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1394943
CAS No.: 1265908-22-2
M. Wt: 255.29 g/mol
InChI Key: JWNFSTNMEBJXKG-PVSHWOEXSA-N
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Description

(4S)-2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1265908-22-2) is a novel synthetic thiazolidine derivative of significant interest in basic scientific research. With a molecular formula of C11H13NO4S and a molecular weight of 255.29 g/mol, this compound is synthesized from cysteine and valine . Thiazolidine derivatives are an intensively studied class of compounds due to their diverse biological responses, holding promise for future pharmaceutical development . Current research applications include investigating its biological effects in model organisms. Studies have been conducted to evaluate its histopathological impact on zebrafish tissues, including liver, ovary, and heart, as well as its developmental toxicity and apoptotic features in embryos . Furthermore, related thiazolidine-based structures have demonstrated potential antimicrobial and antiviral properties in scientific studies, suggesting a broad spectrum of research applications for this chemical scaffold . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-16-9-4-6(2-3-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNFSTNMEBJXKG-PVSHWOEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2N[C@H](CS2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160248
Record name 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265908-22-2
Record name 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1265908-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (commonly referred to as TIA) is a thiazolidine derivative that has garnered attention for its biological activities, particularly in pharmacological and toxicological contexts. This compound is synthesized from cysteine and valine and has shown significant potential for various therapeutic applications.

  • Chemical Formula : C₁₁H₁₃NO₄S
  • CAS Number : 1265908-22-2
  • Molecular Weight : 253.29 g/mol

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. TIA has been investigated for its effects against various pathogens. In vitro studies have shown that it possesses antibacterial and antifungal activities, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria .

Developmental Toxicity Studies

A significant body of research has focused on the developmental toxicity of TIA, particularly using zebrafish as a model organism. Key findings include:

  • Median Lethal Concentration (LC50) : The LC50 values for TIA were determined to be 1.106 mM for 48 hours and 0.804 mM for 96 hours, indicating its potential toxicity at higher concentrations .
  • Developmental Defects : Exposure to TIA resulted in various developmental abnormalities in zebrafish embryos, including:
    • Pericardial edema
    • Bent spine
    • Tail malformation
    • Yolk sac edema
      These defects were observed to be concentration-dependent, with higher doses leading to increased severity of abnormalities .

Cellular Impact

Histological examinations revealed that TIA exposure led to significant ultrastructural changes in testicular tissues of zebrafish. Notable observations included:

  • Degeneration of mitochondria in Sertoli cells and spermatogenic cells.
  • Autophagic vacuoles were present in Sertoli cells, indicating cellular stress and damage.
  • Genetic material decondensations were noted in spermatids, suggesting developmental delays and potential impacts on fertility .

Research Findings Summary Table

Study FocusFindings
Antimicrobial Activity Exhibits antibacterial and antifungal properties against various pathogens.
Developmental Toxicity LC50 values: 1.106 mM (48h), 0.804 mM (96h); causes pericardial edema, bent spine, etc.
Cellular Impact Mitochondrial degeneration and autophagy in Sertoli cells; genetic abnormalities in spermatids.

Case Studies

  • Ultrastructural Effects on Testicular Tissue :
    • A study conducted by Kotil et al. explored the ultrastructural effects of TIA on zebrafish testicular tissue using transmission electron microscopy. It was found that exposure led to mitochondrial degeneration and abnormal cellular structures in Sertoli and spermatogenic cells .
  • Developmental Toxicity Assessment :
    • Another study assessed the impact of TIA on zebrafish development over several days post-fertilization, noting significant increases in mortality rates and developmental defects as concentrations increased .

Scientific Research Applications

Pharmacological Applications

Antifungal and Antibacterial Properties
Research has demonstrated that thiazolidinone derivatives, including (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit significant antifungal and antibacterial activities. These compounds have been studied for their potential to inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents. A study highlighted the compound's effectiveness against certain strains of bacteria and fungi, suggesting its role in treating infections caused by resistant pathogens .

Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects on cancer cells. Thiazolidinone derivatives have shown promise in inhibiting cell proliferation in various cancer types. In vitro studies indicated that this compound can induce apoptosis in cancer cells, providing a potential therapeutic pathway for cancer treatment .

Toxicological Studies

Impact on Reproductive Health
A significant study focused on the toxicological effects of this compound on zebrafish testicular tissue. The research aimed to assess the ultrastructural changes induced by different concentrations of the compound over a specific exposure period. Findings revealed that exposure led to mitochondrial degeneration and abnormalities in spermatogenic cells, indicating potential reproductive toxicity . This study underscores the importance of understanding the compound's safety profile when considering its use in therapeutic applications.

Biochemical Research

Mechanistic Studies
The compound has been utilized in various biochemical studies to elucidate its mechanisms of action at the molecular level. For instance, investigations into its interactions with specific enzymes or cellular pathways have provided insights into how it exerts its biological effects. Such studies are crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .

Data Summary

Application AreaFindings/Studies
Antifungal/BacterialEffective against resistant strains; potential for new drugs
AntiproliferativeInduces apoptosis in cancer cells; studied for cancer therapy
Toxicological ImpactInduces mitochondrial degeneration in zebrafish testicular cells
Biochemical MechanismsInvestigated interactions with enzymes and cellular pathways

Comparison with Similar Compounds

Key Properties and Findings :

  • Developmental Toxicity : In zebrafish (Danio rerio), it induces concentration-dependent defects such as pericardial edema, bent spine, and yolk sac edema. Median lethal concentrations (LC₅₀) are 0.804 mM (96 h) .
  • Apoptotic Effects : Despite causing morphological defects, it reduces apoptotic rates in zebrafish embryos at higher concentrations .
  • Potential Applications: Thiazolidine derivatives are explored for antimicrobial, antidiabetic, and anticancer applications due to their bioactivity .

Comparison with Structurally Similar Thiazolidine Derivatives

Structural Analogues and Their Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity/Toxicity Source
(4S)-2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₃NO₄S 255.29 4-hydroxy-3-methoxyphenyl Developmental toxicity in zebrafish (LC₅₀: 0.804 mM); reduced apoptosis [1, 10]
(2R,4S)-3-Acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₃H₁₅NO₄S 281.33 4-methoxyphenyl, acetyl Not explicitly reported; acetyl group may enhance stability [2]
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₁₁NO₃S 225.27 3-hydroxyphenyl Supplier-listed (e.g., ChemBK); positional isomerism may alter solubility [11, 17]
2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid C₁₀H₁₀FNO₂S 255.30 4-fluorophenyl Electronegative fluorine substituent; potential altered reactivity [19]
3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid C₁₅H₁₈ClNO₄S 343.83 4-chlorophenyl, tert-butoxycarbonyl Bulky substituents may affect pharmacokinetics [24]

Functional Group Impact on Bioactivity

  • 4-Hydroxy-3-methoxyphenyl vs. 4-Methoxyphenyl : The hydroxyl group in the target compound may enhance hydrogen bonding with biological targets, whereas the acetyl group in the (2R,4S)-derivative could improve metabolic stability .
  • Halogen Substitution : Fluorine (electron-withdrawing) and chlorine (bulky) substituents alter electronic properties and steric hindrance, influencing receptor binding .

Toxicity and Pharmacological Profiles

  • Zebrafish Toxicity : The target compound’s LC₅₀ (0.804 mM) is lower than tetracycline (150–300 mg/L) and ampicillin (1125 mg/L), suggesting higher potency in inducing developmental defects .
  • Apoptosis Modulation : Unlike other thiazolidines (e.g., 3-propionyl derivatives with antiproliferative effects), the target compound paradoxically reduces apoptosis despite causing mortality .
  • Enzyme Inhibition : In deodorant studies, the target compound shows 32.9% inhibition of Cys-3M3SH transformation, slightly lower than its 3-hydroxy-4-methoxy analogue (34.9%) but less effective than alkyl-substituted derivatives (46%) .

Q & A

Q. What are the key steps in synthesizing (4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid?

Methodological Answer: The synthesis typically involves condensation and cyclization reactions. A common route starts with 4-hydroxy-3-methoxybenzaldehyde, which undergoes condensation with cysteine derivatives to form the thiazolidine ring. Key steps include:

  • Condensation : Reacting the aldehyde with L-cysteine in a polar solvent (e.g., ethanol/water mixture) under reflux conditions.
  • Cyclization : Acidic or basic catalysis to form the thiazolidine ring, often requiring controlled pH and temperature .
  • Chiral Resolution : Use of chiral auxiliaries or chromatographic methods to isolate the (4S)-enantiomer, as stereochemistry critically influences biological activity .

Example Reaction Conditions:

StepCatalyst/SolventTemperatureYield Optimization Tips
CondensationEthanol/water (1:1)80°C, refluxMaintain pH 6–7 to avoid racemization
CyclizationHCl (1M)25°CStir for 12–24 hours
PurificationChiral HPLC (C18 column)Use acetonitrile/0.1% TFA mobile phase

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the thiazolidine ring, aromatic protons, and stereochemistry. Key peaks include δ 4.2–4.5 ppm (C4-H) and δ 3.8 ppm (methoxy group) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 256.28 (theoretical) .
  • HPLC Purity Analysis : Use a C18 column with UV detection at 280 nm; purity ≥95% indicates suitability for biological assays .

Critical Note : Always compare data with structurally analogous compounds (e.g., (4S)-4-carboxy-5,5-dimethylthiazolidine derivatives) to validate assignments .

Q. What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent oxidation of the phenolic –OH group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the thiazolidine ring .
  • Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation products like 4-hydroxy-3-methoxyphenylacetic acid .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer: SAR studies should focus on modifying the thiazolidine ring and substituents:

  • Ring Modifications : Synthesize analogs with 5,5-dimethylthiazolidine (enhanced ring rigidity) or 1,3-oxazolidine (improved solubility) .
  • Substituent Variations : Replace the methoxy group with halogens (e.g., Cl, F) or nitro groups to assess electronic effects on receptor binding .
  • Biological Testing : Screen analogs against target enzymes (e.g., tyrosine phosphatase inhibitors) using kinetic assays. Compare IC50_{50} values and correlate with structural features .

Data Contradiction Tip : If biological activity varies unexpectedly, re-evaluate stereochemical purity via X-ray crystallography .

Q. What analytical methods are suitable for resolving stereochemical configurations?

Methodological Answer:

  • X-ray Crystallography : Definitive method for assigning the (4S) configuration. Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives) to enhance crystal formation .
  • Circular Dichroism (CD) : Compare CD spectra with known (4R)-enantiomers; a positive Cotton effect at 220 nm typically indicates (4S) configuration .
  • Chiral Derivatization : Use Marfey’s reagent to derivatize the carboxylic acid group, followed by HPLC separation .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Purity Reassessment : Use LC-MS to detect trace impurities (e.g., oxidized byproducts) that may interfere with assays .
  • Assay Standardization : Adopt validated protocols (e.g., NIH Clinical Collection guidelines) for enzyme inhibition studies. Include positive controls like rosiglitazone for consistency .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and exclude outliers with poor stereochemical characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
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(4S)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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